![molecular formula C12H11N5NaO6P B13830346 3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is a modified nucleotide analog. It is a derivative of adenosine 3’:5’-cyclic monophosphate, where the adenosine base is modified by the addition of an etheno group. This compound is primarily used in biochemical research to study cyclic nucleotide signaling pathways and protein kinase activation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt typically involves the alkylation of adenosine at the N1-position. This is followed by cyclization to form the cyclic monophosphate structure. The reaction conditions often include the use of chloroacetaldehyde as the alkylating agent, and the process is carried out under controlled temperature and pH conditions to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The final product is usually obtained as a lyophilized crystalline powder, which is then purified and tested for quality assurance .
化学反应分析
Types of Reactions
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the etheno group back to its original form.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study the properties and reactions of cyclic nucleotides.
Biology: This compound is used to investigate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: Research involving this compound helps in understanding the mechanisms of various diseases and the development of potential therapeutic agents.
Industry: It is used in the development of biochemical assays and diagnostic tools
作用机制
The mechanism of action of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. It activates protein kinase A by binding to its regulatory subunits, leading to the release of active catalytic subunits. This activation triggers a cascade of phosphorylation events that regulate various cellular processes, including metabolism, gene expression, and cell proliferation .
相似化合物的比较
Similar Compounds
Adenosine 3’5’-cyclic monophosphate: The parent compound without the etheno modification.
N6-Benzyladenosine 3’5’-cyclic monophosphate: Another modified nucleotide with a benzyl group instead of an etheno group.
8-Bromo-adenosine 3’5’-cyclic monophosphate: A brominated analog used in similar research applications.
Uniqueness
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is unique due to its etheno modification, which imparts distinct fluorescent properties. This makes it particularly useful in spectroscopic studies and as a probe in various biochemical assays .
属性
分子式 |
C12H11N5NaO6P |
|---|---|
分子量 |
375.21 g/mol |
IUPAC 名称 |
sodium;(4aR,6R,7R,7aS)-6-imidazo[2,1-f]purin-3-yl-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H12N5O6P.Na/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);/q;+1/p-1/t6-,8-,9-,12-;/m1./s1 |
InChI 键 |
GNXWHHAZRUADAY-OUTCZKRVSA-M |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


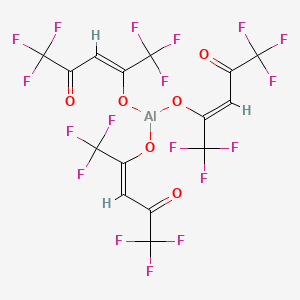
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

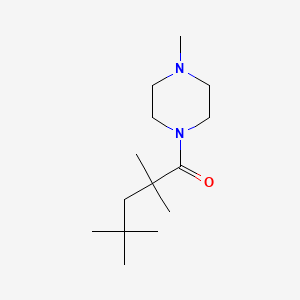
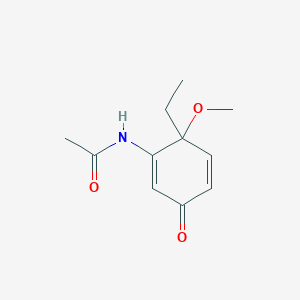
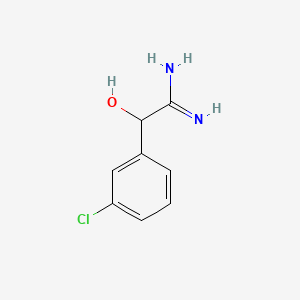
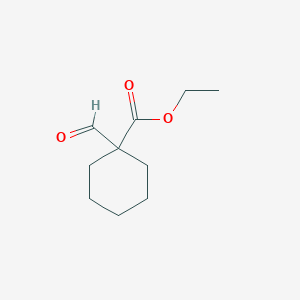
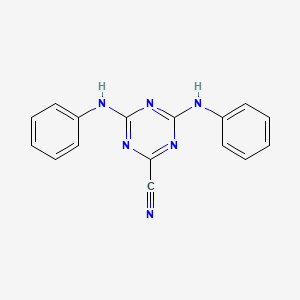
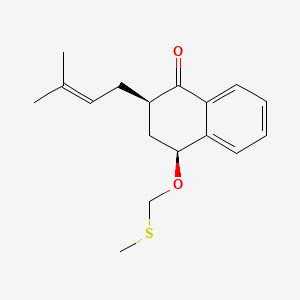



![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
